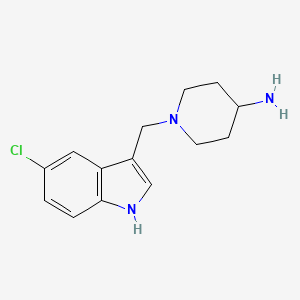

1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine

Description

1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine is a piperidin-4-amine derivative with a 5-chloroindole moiety linked via a methyl group.

Propriétés

IUPAC Name |

1-[(5-chloro-1H-indol-3-yl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3/c15-11-1-2-14-13(7-11)10(8-17-14)9-18-5-3-12(16)4-6-18/h1-2,7-8,12,17H,3-6,9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWLSIFGSDMPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CNC3=C2C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination Approach

One of the most common and effective methods to prepare compounds like this compound is through reductive amination of a 5-chloroindole-3-carboxaldehyde with piperidin-4-amine.

- Step 1: Synthesis of 5-chloro-1H-indole-3-carboxaldehyde as the key intermediate.

- Step 2: Reaction of this aldehyde with piperidin-4-amine in an alcoholic solvent (e.g., ethanol) under reflux conditions to form an imine intermediate.

- Step 3: Reduction of the imine intermediate using a reducing agent such as sodium borohydride (NaBH4) to yield the target secondary amine compound.

This method was exemplified in related indole-piperidine derivatives synthesis reported in the literature, where reflux in ethanol and NaBH4 reduction led to high yields of secondary amines.

Mannich-Type Reaction

An alternative approach involves a Mannich reaction, where:

- The 5-chloroindole undergoes reaction with formaldehyde and piperidin-4-amine.

- The formaldehyde acts as a methylene source, linking the indole nitrogen at the 3-position to the piperidine amine.

- This reaction is typically conducted under acidic or neutral conditions with controlled temperature to favor selective substitution at the 3-position.

This method leverages the electrophilic nature of formaldehyde and the nucleophilicity of the amine groups to form the methylene bridge efficiently.

Nucleophilic Substitution on Halogenated Indole Derivatives

In some synthetic routes, a halogenated indole derivative (e.g., 5-chloroindole-3-methyl halide) is prepared first, which then undergoes nucleophilic substitution with piperidin-4-amine.

- The halide (e.g., bromide or chloride) at the 3-methyl position is displaced by the nucleophilic amine of piperidin-4-amine.

- This reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

- The reaction conditions are optimized to avoid side reactions such as elimination or polymerization.

Detailed Experimental Conditions and Parameters

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 5-chloroindole-3-carboxaldehyde, piperidin-4-amine, NaBH4 | Ethanol | Reflux (~78°C) | 3-6 hours | 70-85 | High selectivity, mild conditions |

| Mannich Reaction | 5-chloroindole, formaldehyde, piperidin-4-amine | Water or ethanol | Ambient to 50°C | 4-8 hours | 60-75 | Requires acidic catalyst, controlled pH |

| Nucleophilic Substitution | 5-chloroindole-3-methyl chloride, piperidin-4-amine | DMF or DMSO | 80-120°C | 6-12 hours | 65-80 | Requires inert atmosphere, careful temp control |

Research Findings and Optimization

- Effect of Substituents: The presence of the 5-chloro substituent on the indole ring enhances the electrophilicity at the 3-position, facilitating nucleophilic attack by the piperidin-4-amine.

- Solvent Choice: Ethanol is preferred for reductive amination due to its ability to dissolve both reactants and facilitate imine formation, whereas DMF/DMSO are better suited for nucleophilic substitution due to their high polarity and boiling points.

- Catalysts and Additives: Acidic catalysts (e.g., acetic acid) improve imine formation in reductive amination and Mannich reactions. For nucleophilic substitution, bases may be used to neutralize generated acids.

- Temperature Control: Elevated temperatures accelerate nucleophilic substitution but risk side reactions; careful optimization is necessary.

- Purification: Crystallization from ethanol or recrystallization from cold water is commonly used to purify the final product.

Summary Table of Preparation Methods

| Preparation Method | Key Intermediate | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Reductive Amination | 5-chloroindole-3-carboxaldehyde | Imine formation + reduction | High yield, mild conditions | Requires careful handling of NaBH4 |

| Mannich Reaction | 5-chloroindole + formaldehyde | Electrophilic substitution | Simple reagents, one-pot reaction | Moderate yields, pH sensitive |

| Nucleophilic Substitution | 5-chloroindole-3-methyl halide | SN2 substitution | Direct substitution, good yields | High temp, possible side reactions |

Analyse Des Réactions Chimiques

Types of Reactions

1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: Halogen substitution reactions can occur at the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions may introduce different halogens.

Applications De Recherche Scientifique

Chemical Characteristics

The molecular formula of 1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine is C14H18ClN3, with a molecular weight of approximately 263.76 g/mol. The presence of a chlorine atom at the 5-position of the indole ring enhances its biological activity and reactivity. The indole structure is commonly found in many pharmacologically active compounds, including anti-cancer agents like Erlotinib and anti-migraine medications such as sumatriptan. The piperidine ring contributes to interactions with various receptors in the central nervous system, indicating its potential for neuropharmacological applications.

Biological Activities

This compound exhibits a range of biological activities owing to its structural components. Indole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties. Research indicates that compounds with similar structures can inhibit cancer cell lines by interfering with cell cycle progression and inducing apoptosis.

Notable Biological Activities:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits various cancer cell lines through multiple mechanisms. |

| Anti-inflammatory | Potential to reduce inflammation in various models. |

| Antimicrobial | Exhibits activity against a range of microbial pathogens. |

Medicinal Chemistry Applications

Due to its unique structure and biological activity, this compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Its ability to interact with kinases and receptors involved in disease progression makes it an attractive candidate for further investigation.

Case Studies

- Anticancer Activity : A study involving indole derivatives highlighted their efficacy in inhibiting growth in various cancer cell lines, suggesting that this compound may share similar properties. The mechanisms identified include apoptosis induction and disruption of signaling pathways critical for tumor survival.

- Neuropharmacological Potential : Research on piperidine-containing compounds indicates their effectiveness in modulating neurotransmitter systems, which could pave the way for developing treatments for neurodegenerative diseases or psychiatric disorders.

Mécanisme D'action

The mechanism of action of 1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine involves its interaction with specific molecular targets. These may include:

Receptors: Binding to neurotransmitter receptors.

Enzymes: Inhibition or activation of specific enzymes.

Pathways: Modulation of signaling pathways involved in cellular processes.

Comparaison Avec Des Composés Similaires

Comparative Analysis Table

Activité Biologique

1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18ClN3, with a molecular weight of approximately 263.76 g/mol. The compound features an indole moiety linked to a piperidine ring, with a chlorine atom at the 5-position of the indole ring, which is crucial for its biological activity.

Biological Activities

Anticancer Properties

Indole derivatives are known for their broad spectrum of pharmacological effects, particularly in cancer therapy. Research indicates that compounds similar to this compound exhibit significant anticancer activities by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and interference with cell cycle progression .

A study highlighted that compounds with structural similarities demonstrated IC50 values in the nanomolar range against multiple cancer cell lines, indicating potent biological activity.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | GI50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction |

| Erlotinib | 33 | EGFR inhibition |

| Compound 3e (piperidine derivative) | 29 | EGFR/BRAF pathway inhibition |

Neuroprotective Effects

The piperidine moiety in the compound may also contribute to neuroprotective effects, similar to other piperidine-containing drugs like fluoxetine. Research suggests that derivatives of this class can interact with receptors involved in neuroprotection, potentially offering therapeutic benefits for neurodegenerative diseases.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps utilizing well-established organic chemistry techniques. The structure–activity relationship studies indicate that modifications in the indole or piperidine components can significantly alter the biological activity and pharmacokinetic properties of the compound .

Synthesis Overview:

- Formation of Indole Derivative: Synthesize the indole component through cyclization reactions.

- Piperidine Ring Formation: Introduce the piperidine moiety via nucleophilic substitution.

- Chlorination: Ensure proper chlorination at the 5-position to enhance biological activity.

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound against various cancer cell lines. For instance, derivatives with similar structures have shown promising results in inhibiting mutant EGFR/BRAF pathways, demonstrating significant antiproliferative activity without cytotoxic effects at certain concentrations .

Table 2: Summary of Biological Evaluations

Q & A

Q. What are the established synthetic routes for 1-((5-Chloro-1H-indol-3-yl)-methyl)piperidin-4-amine?

Methodological Answer: The compound is typically synthesized via multi-step processes involving:

- Mannich reactions to introduce the piperidine-4-amine moiety, as seen in analogous piperidinyl-indole syntheses (e.g., condensation of indole derivatives with formaldehyde and secondary amines) .

- Substitution reactions at the 3-position of 5-chloroindole using chloromethyl intermediates or alkylation agents to attach the piperidine ring .

- Purification via column chromatography or recrystallization, with yields optimized by controlling solvent polarity and reaction temperature .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the indole (aromatic δ 7.0–7.5 ppm) and piperidine (aliphatic δ 1.5–3.5 ppm) moieties.

- ¹³C NMR confirms the quaternary carbons in the indole ring (δ 110–140 ppm) and piperidine nitrogen environment .

- Infrared (IR) Spectroscopy: Stretching frequencies for N-H (≈3300 cm⁻¹) and C-Cl (≈750 cm⁻¹) bonds .

- High-Resolution Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., C₁₄H₁₇ClN₄) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles, as unclassified GHS hazards still warrant caution .

- Spill Management: Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications influence receptor binding or pharmacological activity?

Methodological Answer:

Q. What analytical challenges arise in characterizing stereoisomers or impurities?

Methodological Answer:

- Chiral Separation: Use chiral HPLC columns (e.g., amylose-based) with hexane/isopropanol gradients to resolve enantiomers .

- Impurity Profiling: LC-MS/MS identifies byproducts (e.g., N-demethylated derivatives) from incomplete reactions .

- 2D NMR Techniques: NOESY or COSY correlations resolve spatial proximity of protons in complex mixtures .

Q. How can reaction yields be optimized during scale-up synthesis?

Methodological Answer:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) for efficient C-N coupling in indole-piperidine bond formation .

- Solvent Optimization: Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates .

- Microwave-Assisted Synthesis: Reduces reaction time for condensation steps (e.g., from 12 hours to 30 minutes) .

Q. How is computational modeling used to predict biological activity?

Methodological Answer:

- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding poses in serotonin receptor subtypes (e.g., 5-HT₂A) using the compound’s 3D structure .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .

Contradictions and Resolution in Data

- Discrepancies in Biological Activity: Some studies report conflicting IC₅₀ values for similar analogs. Resolution requires standardized assay conditions (e.g., consistent cell lines, buffer pH) and validation via orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Synthetic Yield Variability: Contradictory yields (e.g., 50% vs. 75%) may stem from trace moisture in solvents. Use anhydrous conditions and molecular sieves for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.